molecular formula C21H24N2O4 B2774461 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,4,5-trimethoxybenzamide CAS No. 852137-31-6

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,4,5-trimethoxybenzamide

Cat. No.: B2774461
CAS No.: 852137-31-6
M. Wt: 368.433
InChI Key: LIBUFIZPKMPPIB-UHFFFAOYSA-N
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Description

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,4,5-trimethoxybenzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a benzamide group, which is a benzene ring attached to an amide group.

Mechanism of Action

Indole derivatives have been shown to have potential as a serotonin receptor agonist, which makes it a promising candidate for the treatment of depression and anxiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,4,5-trimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethoxybenzamide group enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-13-8-15-9-14(6-7-17(15)23(13)2)12-22-21(24)16-10-18(25-3)20(27-5)19(11-16)26-4/h6-11H,12H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBUFIZPKMPPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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